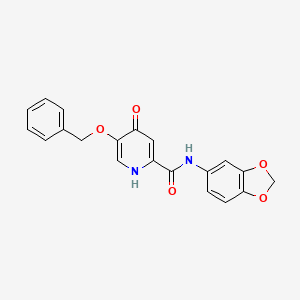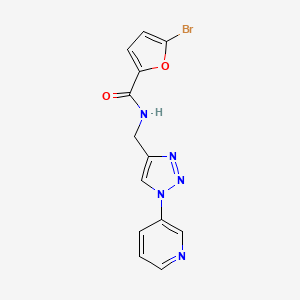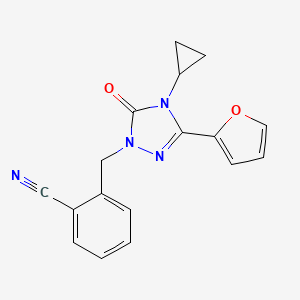![molecular formula C14H14N6O2 B2360832 6-methyl-4-oxo-N-(2-pyridin-4-ylethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1790196-60-9](/img/structure/B2360832.png)
6-methyl-4-oxo-N-(2-pyridin-4-ylethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-4-oxo-N-(2-pyridin-4-ylethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a useful research compound. Its molecular formula is C14H14N6O2 and its molecular weight is 298.306. The purity is usually 95%.
BenchChem offers high-quality 6-methyl-4-oxo-N-(2-pyridin-4-ylethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methyl-4-oxo-N-(2-pyridin-4-ylethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Tubercular Agents
This compound has been investigated for its potential as an anti-tubercular agent . A series of derivatives were designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis H37Ra. Some derivatives exhibited significant activity with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . These findings suggest that the compound and its derivatives could be further developed as potent anti-tubercular medications.
BET Bromodomain Inhibition
In the search for novel BET bromodomain inhibitors, this compound has served as a core structure for elaboration. The goal was to generate inhibitors with excellent potency and favorable drug metabolism and pharmacokinetics (DMPK) properties .
Cytotoxicity Evaluation
The compound’s derivatives have been assessed for cytotoxicity on HEK-293 (human embryonic kidney) cells. This evaluation is crucial to ensure that potential therapeutic agents are non-toxic to human cells .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interactions of the compound’s derivatised conjugates. These studies are essential for predicting the orientation of the compound when bound to a protein target, which is a critical step in drug design .
Crystal Development
Single crystals of certain active derivatives of the compound have been developed. Crystallography can provide detailed information about the molecular structure, which is valuable for understanding the compound’s properties and interactions .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target the same organism .
Mode of Action
It’s known that similar compounds interact with their targets, leading to inhibition of the organism’s growth
Biochemical Pathways
It’s known that similar compounds affect the growth ofMycobacterium tuberculosis H37Ra , suggesting that this compound may interfere with the organism’s metabolic pathways .
Pharmacokinetics
Similar compounds have been found to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may have good bioavailability .
Result of Action
It’s known that similar compounds inhibit the growth ofMycobacterium tuberculosis H37Ra , suggesting that this compound may have a similar effect .
Action Environment
It’s known that similar compounds exhibit significant activity againstMycobacterium tuberculosis H37Ra under laboratory conditions, suggesting that this compound may also be effective in a controlled environment .
properties
IUPAC Name |
6-methyl-4-oxo-N-(2-pyridin-4-ylethyl)-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c1-9-8-20-12(14(22)17-9)11(18-19-20)13(21)16-7-4-10-2-5-15-6-3-10/h2-3,5-6,8H,4,7H2,1H3,(H,16,21)(H,17,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSOSRBPRCHUJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NCCC3=CC=NC=C3)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-benzodioxol-5-ylmethyl)-8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2360750.png)
![2-((2-chlorobenzyl)thio)-5-(3,4-dimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2360752.png)



![2-[[2-(1-adamantyl)acetyl]amino]-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methylpentanamide](/img/structure/B2360758.png)


![8-(4-Ethylbenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2360762.png)
![cyclobutyl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2360763.png)
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]prop-2-enoic acid](/img/structure/B2360764.png)

![N-(3-chlorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2360771.png)
